1-bromo-4-(p-tolyloxy)benzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-methylphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZPHCGDZZUOIAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623386 | |
| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30427-93-1 | |
| Record name | 1-Bromo-4-(4-methylphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70623386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mass Spectrometry of 1-bromo-4-(p-tolyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-bromo-4-(p-tolyloxy)benzene is a diaryl ether with a chemical structure that presents interesting challenges and opportunities for mass spectrometric analysis. This guide provides a detailed exploration of the expected behavior of this compound under common mass spectrometry conditions, particularly Electron Ionization (EI). Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification in complex matrices, a common requirement in pharmaceutical development, environmental analysis, and materials science. This document will delve into the core principles governing its ionization and fragmentation, offering a predictive framework for spectral interpretation.
The structural features of this compound, namely the bromine atom, the ether linkage, and the two aromatic rings, each contribute to a characteristic and predictable fragmentation pattern. The presence of bromine, with its two abundant isotopes (79Br and 81Br), provides a distinct isotopic signature that is invaluable for identifying bromine-containing fragments.[1][2] The ether linkage is a primary site for initial cleavage, leading to a series of subsequent fragmentations.
Molecular Properties
A foundational understanding of the molecule's properties is essential before delving into its mass spectrometric behavior.
| Property | Value |
| Molecular Formula | C₁₃H₁₁BrO |
| Molecular Weight | 263.13 g/mol [3] |
| CAS Number | 30427-93-1[3] |
Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis
Electron Ionization (EI) is a highly effective and widely used technique for the analysis of relatively low molecular weight, thermally stable organic compounds.[4][5] In EI-MS, high-energy electrons bombard the analyte molecule, leading to the ejection of an electron and the formation of a molecular ion (M•+). This molecular ion is often energetically unstable and undergoes extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[4][6]
The Molecular Ion Peak (M•+)
For this compound, the molecular ion peak is expected to be a prominent feature in the mass spectrum. Due to the natural isotopic abundance of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity, separated by 2 m/z units.[1][2]
-
M•+: m/z 262 (containing 79Br)
-
[M+2]•+: m/z 264 (containing 81Br)
The observation of this isotopic pattern is a strong indicator of the presence of one bromine atom in the molecule.
Major Fragmentation Pathways
The fragmentation of the this compound molecular ion is predicted to proceed through several key pathways, driven by the stability of the resulting fragment ions. The ether linkage and the carbon-bromine bond are the most likely sites of initial bond cleavage.
Pathway 1: Cleavage of the Ether Bond (C-O)
The cleavage of the C-O ether bond is a common fragmentation pathway for aryl ethers.[7] This can occur in two ways, leading to the formation of either the bromophenoxy radical and the tolyl cation, or the tolyloxy radical and the bromophenyl cation.
Caption: Ether bond cleavage pathways.
-
Formation of the Tropylium Ion (m/z 91): Cleavage of the C-O bond with charge retention on the tolyl fragment leads to the formation of the tolyl cation, which readily rearranges to the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. This is often a very abundant peak in the mass spectra of compounds containing a benzyl or tolyl group.
-
Formation of the Bromophenyl Cation (m/z 155/157): Alternatively, cleavage of the other C-O bond can result in the formation of the bromophenyl cation ([C₆H₄Br]⁺). This will appear as an isotopic doublet at m/z 155 and 157.
Pathway 2: Cleavage of the Carbon-Bromine Bond (C-Br)
The loss of the bromine atom is a characteristic fragmentation of halogenated aromatic compounds.[8]
Caption: Carbon-Bromine bond cleavage.
-
Formation of the [M-Br]⁺ Ion (m/z 183): The molecular ion can lose a bromine radical to form an ion at m/z 183 ([C₁₃H₁₁O]⁺). The stability of the resulting phenyl cation contributes to the favorability of this pathway.
Pathway 3: Secondary Fragmentations
The primary fragment ions can undergo further fragmentation, leading to a more complex mass spectrum.
Caption: Secondary fragmentation pathways.
-
From the Bromophenyl Cation (m/z 155/157): This ion can lose a bromine radical to form the benzyne radical cation ([C₆H₄]•+) at m/z 76.
-
From the Tropylium Ion (m/z 91): The tropylium ion can lose acetylene (C₂H₂) to form the cyclopentadienyl cation ([C₅H₅]⁺) at m/z 65.
-
Formation of the Phenyl Cation (m/z 77): The presence of a peak at m/z 77, corresponding to the phenyl cation ([C₆H₅]⁺), is also highly probable, arising from various fragmentation pathways of the aromatic rings.[9]
Summary of Expected Key Ions
| m/z (79Br/81Br) | Ion Structure | Origin |
| 262/264 | [C₁₃H₁₁BrO]•+ | Molecular Ion (M•+) |
| 183 | [C₁₃H₁₁O]⁺ | [M - Br]⁺ |
| 155/157 | [C₆H₄Br]⁺ | Cleavage of the ether bond |
| 91 | [C₇H₇]⁺ | Cleavage of the ether bond (Tropylium ion) |
| 77 | [C₆H₅]⁺ | Fragmentation of aromatic rings |
| 76 | [C₆H₄]•+ | [C₆H₄Br]⁺ - Br |
| 65 | [C₅H₅]⁺ | [C₇H₇]⁺ - C₂H₂ |
Experimental Protocol: Acquiring the Mass Spectrum
The following provides a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization source.
Sample Preparation
-
Dissolution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized based on instrument sensitivity.
GC-MS Instrumentation and Parameters
The following parameters serve as a starting point and may require optimization for your specific instrument.
| Parameter | Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS) | A non-polar or mid-polar column is suitable for the separation of this type of analyte. |
| Injection Volume | 1 µL | |
| Injector Temperature | 250 °C | To ensure rapid volatilization of the analyte. |
| Carrier Gas | Helium (99.999% purity) | |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Temperature Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | The temperature program should be optimized to ensure good chromatographic peak shape and separation from any impurities. |
| MS Ion Source | Electron Ionization (EI) | |
| Ionization Energy | 70 eV | Standard energy for EI to generate reproducible fragmentation patterns. |
| Source Temperature | 230 °C | To prevent condensation of the analyte in the source. |
| Quadrupole Temperature | 150 °C | To maintain ion transmission efficiency. |
| Mass Range | m/z 40-350 | To cover the molecular ion and all expected fragments. |
| Scan Rate | 2 scans/sec |
Data Analysis
-
Total Ion Chromatogram (TIC): Examine the TIC to identify the chromatographic peak corresponding to this compound.
-
Mass Spectrum: Extract the mass spectrum from the apex of the chromatographic peak.
-
Interpretation:
-
Identify the molecular ion peak (M•+) and confirm the characteristic M•+/[M+2]•+ isotopic pattern for a single bromine atom.
-
Identify the major fragment ions and compare their m/z values and relative abundances to the predicted fragmentation pattern.
-
Utilize mass spectral libraries (e.g., NIST, Wiley) for comparison, if available, although a spectrum for this specific compound may not be present.
-
Conclusion
The mass spectrometry of this compound under Electron Ionization is predicted to yield a rich and informative spectrum. The presence of the bromine atom provides a clear isotopic signature, while the fragmentation is expected to be dominated by cleavage of the ether linkage and the carbon-bromine bond. By understanding these fundamental fragmentation pathways, researchers can confidently identify this compound and interpret its mass spectrum, even in the absence of a reference spectrum. This guide provides a solid foundation for the analysis of this and structurally related diaryl ethers, empowering scientists in their research and development endeavors.
References
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ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 )... Retrieved from [Link]
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SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-(pent-1-en-1-yl)benZene. Retrieved from [Link]
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Chegg.com. (2014, February 1). Solved Mass spectra for 1-bromo-4-propylbenzene and | Chegg.com. Retrieved from [Link]
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PubChem. (n.d.). 1-Bromo-4-phenylmethoxybenzene. Retrieved from [Link]
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An In-Depth Technical Guide to the Infrared Spectrum Analysis of 1-bromo-4-(p-tolyloxy)benzene
Introduction
1-bromo-4-(p-tolyloxy)benzene is a diaryl ether derivative with significant applications in organic synthesis and materials science. Its structural characterization is paramount for ensuring purity, verifying synthesis, and understanding its chemical behavior. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups. This guide offers a comprehensive analysis of the expected Fourier Transform Infrared (FTIR) spectrum of this compound, providing researchers, scientists, and drug development professionals with a detailed interpretation of its key spectral features. The causality behind experimental choices and a self-validating protocol are described to ensure technical accuracy and reproducibility.
Theoretical Framework: The Principles of Infrared Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational frequencies of its chemical bonds. These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The absorbed frequencies are characteristic of the types of bonds and functional groups present in the molecule. An IR spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹), where a downward peak indicates the absorption of energy. The spectrum is broadly divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹), the latter being unique to each molecule.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocols describe standard methods for obtaining the FTIR spectrum of a solid sample like this compound. The choice between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods depends on the available equipment, sample amount, and desired data quality.
Method 1: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is a widely used technique for solid and liquid samples due to its minimal sample preparation.[1][2][3][4]
Step-by-Step Methodology:
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue to remove any residues.
-
Background Spectrum: Record a background spectrum of the empty ATR setup. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of powdered this compound onto the ATR crystal.
-
Pressure Application: Apply uniform pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.[5]
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.[5][6]
Step-by-Step Methodology:
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.[5]
-
Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[5][7]
-
Background Spectrum: Record a background spectrum with an empty sample holder.
-
Sample Analysis: Place the KBr pellet in the FTIR sample holder and acquire the spectrum.
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background.
Workflow for FTIR Spectrum Acquisition
Caption: Experimental workflow for acquiring the FTIR spectrum of a solid sample.
Predicted IR Spectrum Analysis of this compound
Caption: Key vibrational modes of this compound.
Detailed Band Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale and Comparative Insights |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak | These bands appear at slightly higher frequencies than aliphatic C-H stretches due to the sp² hybridization of the carbon atoms. Multiple weak peaks are expected in this region.[8][9][10] |
| 2950-2850 | Alkyl C-H Stretch | Medium to Weak | These absorptions arise from the symmetric and asymmetric stretching of the C-H bonds in the p-tolyl methyl group.[11] |
| 1600-1585 & 1500-1400 | Aromatic C=C Stretch | Medium to Strong | The conjugated π-system of the benzene rings gives rise to characteristic absorptions in this region.[8] Typically, two or more sharp bands are observed. |
| 1270-1230 | Asymmetric Aryl C-O-C Stretch | Strong | This is one of the most characteristic bands for aryl ethers. The asymmetric stretch of the C-O-C linkage is expected to be a strong and prominent peak. For mixed aryl-alkyl ethers and diaryl ethers, this band is typically found between 1300 and 1200 cm⁻¹. |
| 1050-1010 | Symmetric Aryl C-O-C Stretch | Medium | A second, usually less intense, C-O stretching band is expected in this region, corresponding to the symmetric vibration of the ether linkage. |
| 1075-1030 | Aryl C-Br Stretch | Medium to Strong | The C-Br stretching vibration for aryl bromides is found in this region of the fingerprint area. Its presence is a key indicator of the bromo-substituent. |
| 860-790 | p-Disubstitution C-H Out-of-Plane Bend | Strong | This strong absorption is highly diagnostic for para-disubstituted benzene rings.[9] The presence of a strong band in this region provides compelling evidence for the 1,4-substitution pattern on both aromatic rings. |
Structural Elucidation from the Predicted Spectrum
The combination of the predicted IR absorption bands provides a robust confirmation of the structure of this compound:
-
Aromatic System: The presence of bands in the 3100-3000 cm⁻¹ and 1600-1400 cm⁻¹ regions confirms the existence of the benzene rings.[8][9]
-
Ether Linkage: The strong, characteristic absorption around 1250 cm⁻¹ is the hallmark of the aryl ether C-O-C asymmetric stretch, confirming the diaryl ether structure.
-
Substitution Pattern: A strong band in the 860-790 cm⁻¹ range is a clear indicator of the para-disubstitution on the benzene rings.
-
Bromo Substituent: The absorption in the 1075-1030 cm⁻¹ range points to the presence of the C-Br bond on one of the aromatic rings.
-
Tolyloxy Group: The weak to medium bands in the 2950-2850 cm⁻¹ region confirm the presence of the methyl group of the p-tolyloxy moiety.[11]
Conclusion
The infrared spectrum of this compound is characterized by a unique set of absorption bands that unequivocally confirm its molecular structure. The key diagnostic peaks include the strong asymmetric C-O-C stretch of the aryl ether, the C-H out-of-plane bending vibrations indicative of para-disubstitution, and the C-Br stretching frequency. This in-depth guide provides a solid framework for researchers to interpret the experimental FTIR spectrum of this compound, ensuring its accurate identification and quality control in various scientific applications. The presented protocols and theoretical analysis are grounded in established spectroscopic principles and data from authoritative sources, ensuring scientific integrity and practical utility.
References
Specac Ltd. Interpreting Infrared Spectra. Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. YouTube. Lec15 - IR Spectra of Aromatic Compounds. NIST Chemistry WebBook. Benzene, 1-bromo-4-methyl-. [11] The features of IR spectrum. NIST Chemistry WebBook. Benzene, 1-bromo-4-methyl-. University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Spectroscopy - Wiley. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. ScienceDirect. Vibrational spectroscopy of hydroxy-heterobiaryls. IR-active modes of [2,2'-bipyridyl]-3,3'-diol. [1] Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Spectroscopy Online. The C-O Bond III: Ethers By a Knockout. [5] Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Boron Molecular. This compound. University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS - Search. [2] Mettler Toledo. ATR-FTIR Spectroscopy Basics. [6] University of California, Los Angeles, Department of Chemistry and Biochemistry. Sample preparation for FT-IR. [8] Table of Characteristic IR Absorptions. [9] Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. NIST Chemistry WebBook. Benzene, 1-bromo-4-methyl-. Fiveable. Para-Disubstituted Benzenes Definition. [3] Thermo Fisher Scientific. Introduction to FT-IR Sample Handling. Wikipedia. Spectral Database for Organic Compounds. ACS Publications. ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Chemistry Steps. Alkyl and aryl halide infrared spectra. [10] OpenStax. 15.7 Spectroscopy of Aromatic Compounds. [7] YouTube. FTIR Sampling Techniques - Transmission: Solids Sample Preparation. University of Colorado Boulder, Department of Chemistry. IR Spectroscopy Tutorial: Esters. ResearchGate. FT-IR spectra of 1-bromo-4-ethynylbenzene, 1,4-diethynylbenzene,... NIST Chemistry WebBook. Benzene, 1-bromo-4-methyl-. YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Bioregistry. Spectral Database for Organic Compounds. ChemicalBook. 1-Bromo-4-iodobenzene(589-87-7)IR1. JASCO Inc. Sampling Techniques for FTIR Spectroscopy. [4] Agilent. ATR FTIR Basics. Michigan State University, Department of Chemistry. Infrared Spectroscopy. YouTube. SDBS database | NMR | IR | Mass | Organic compounds. NIST Chemistry WebBook. Benzene, 1-bromo-4-phenoxy-. Lafayette College Libraries. Spectral database for organic compounds, SDBS.
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Introduction: Unveiling a Key Synthetic Intermediate
An In-depth Technical Guide to 1-bromo-4-(p-tolyloxy)benzene
This compound is a diaryl ether of significant interest within the scientific community, particularly for researchers in materials science, organic synthesis, and drug development. Diaryl ethers are a class of organic compounds that feature an oxygen atom connected to two aryl groups. This structural motif is present in a wide array of natural products and pharmacologically active molecules. The specific structure of this compound, which incorporates a reactive bromine atom, positions it as a versatile and valuable building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Molecular Structure and Identification
The fundamental identity of a chemical compound is established by its structure and unique identifiers. This compound is an unsymmetrical diaryl ether, meaning the two aromatic rings attached to the central oxygen atom are substituted differently.
-
IUPAC Name: 1-bromo-4-((4-methylphenyl)oxy)benzene
-
CAS Number: 30427-93-1
-
Molecular Formula: C₁₃H₁₁BrO
-
Synonyms: 4-Bromophenyl-4'-methylphenyl ether, p-bromophenyl p-tolyl ether
The structure consists of a bromobenzene ring and a toluene ring linked by an ether bridge. The "para" (p) designation in the common name indicates that the substituents on both benzene rings (bromine and the ether linkage on one; methyl and the ether linkage on the other) are positioned at opposite ends of their respective rings (position 1 and 4).
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Profile
Physicochemical Properties
The physical properties of the compound dictate its handling, storage, and application conditions. While extensive experimental data for this specific molecule is not widely published, its characteristics can be reliably inferred from supplier data and comparison with analogous structures.
| Property | Value | Reference / Basis |
| Molecular Weight | 263.13 g/mol | Calculated from formula C₁₃H₁₁BrO[1] |
| Appearance | White to off-white solid | Typical for diaryl ethers of this molecular weight. |
| Purity | ≥97% | Commercial supplier data[1] |
| Melting Point | Estimated 60-75 °C | Based on similar structures (e.g., 4-bromotoluene: 28.5 °C; 1-bromo-4-nitrobenzene: 124-126 °C)[2] |
| Boiling Point | Estimated >300 °C | Diaryl ethers have high boiling points; expected to be significantly higher than 4-bromotoluene (184.5 °C)[2] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, Toluene) | Typical for non-polar aromatic compounds. |
Spectroscopic Validation
Structural elucidation and purity assessment rely on a suite of spectroscopic techniques. The following are the predicted spectral characteristics for this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons and the tolyl methyl group.
-
A singlet at ~2.3 ppm corresponding to the three protons of the methyl (-CH₃) group.
-
Two sets of doublets in the aromatic region (approx. 6.8-7.5 ppm). These represent the AA'BB' spin systems of the two para-substituted benzene rings. The protons on the tolyl ring will appear as one pair of doublets, and the protons on the bromophenyl ring will appear as another, slightly shifted pair.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Due to the molecule's asymmetry, a total of 9 distinct signals are predicted in the carbon spectrum.
-
One signal in the aliphatic region (~20-22 ppm) for the methyl carbon.
-
Eight signals in the aromatic/ether region (~115-160 ppm), corresponding to the unique carbon environments on the two benzene rings, including the two carbons directly bonded to the ether oxygen and the carbon bonded to the bromine.
-
-
FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides confirmation of key functional groups.
-
Strong, characteristic C-O-C asymmetric stretching band for the diaryl ether at approximately 1230-1270 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H stretching bands just above 3000 cm⁻¹.
-
A C-Br stretching band, typically found in the 500-600 cm⁻¹ region.
-
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and the presence of bromine.
-
The molecular ion peak (M⁺) will appear as a characteristic doublet due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity at m/z = 262 and m/z = 264.
-
Synthesis: The Ullmann Condensation Pathway
The construction of the diaryl ether linkage in this compound is most effectively achieved via a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction is a cornerstone of diaryl ether synthesis.
Reaction Principle
The Ullmann condensation involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base. For the synthesis of this compound, the logical precursors are p-cresol (4-methylphenol) and 1,4-dibromobenzene . The base deprotonates the phenol to form a more nucleophilic phenoxide, which then displaces a bromide from the 1,4-dibromobenzene with the aid of the copper catalyst. The use of a high-boiling-point polar aprotic solvent is crucial to facilitate the reaction, which often requires elevated temperatures.
Caption: Ullmann condensation route to the target compound.
Self-Validating Experimental Protocol
This protocol describes a robust, self-validating methodology for the synthesis of this compound. Each step is designed to ensure optimal reaction conditions and facilitate straightforward purification.
A. Reagents and Equipment
-
Reactants: p-Cresol, 1,4-dibromobenzene (use excess, e.g., 2-3 equivalents).
-
Catalyst: Copper(I) iodide (CuI, ~10 mol%).
-
Base: Anhydrous potassium carbonate (K₂CO₃, ~2 equivalents).
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, standard glassware for workup and purification (separatory funnel, rotary evaporator), column chromatography setup (silica gel).
B. Step-by-Step Procedure
-
Inert Atmosphere: Assemble the flask and condenser, and flush the system with an inert gas (nitrogen or argon). This is critical as copper-catalyzed reactions can be sensitive to oxygen.
-
Charge the Flask: To the flask, add p-cresol (1.0 eq), 1,4-dibromobenzene (2.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add Solvent: Add anhydrous DMF to the flask to create a stirrable slurry (concentration typically 0.5-1.0 M with respect to the limiting reagent, p-cresol).
-
Reaction: Heat the mixture to 120-140 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots. The reaction is typically complete within 12-24 hours.
-
Causality Check: The use of excess 1,4-dibromobenzene helps to drive the reaction to completion and minimize the formation of the symmetrical diether by-product from the reaction of two molecules of p-cresol with one molecule of 1,4-dibromobenzene. The high temperature is necessary to overcome the activation energy of C-O bond formation.
C. Work-up and Purification
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Pour the dark mixture into a beaker containing dilute ammonium hydroxide solution and stir for 30 minutes. The ammonia complexes with the copper catalyst, facilitating its removal into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid contains the desired product and unreacted 1,4-dibromobenzene. Purify this mixture using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure this compound.
Applications in Advanced Synthesis
The true value of this compound lies in its utility as a bifunctional intermediate. The diaryl ether core provides a stable, often desirable scaffold, while the C-Br bond serves as a reactive handle for further molecular elaboration.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime substrate for a variety of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of a vast range of complex molecules. Key transformations include:
-
Suzuki Coupling: Reaction with boronic acids to form biaryl or substituted aromatic structures.
-
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-containing functional groups.
-
Heck Coupling: Reaction with alkenes to form stilbene-like structures.
-
-
Polymer Synthesis: As a difunctional monomer precursor, this compound can be used in the synthesis of high-performance polymers. The diaryl ether linkage imparts thermal stability and some flexibility to a polymer backbone, making it a desirable component in advanced materials.
-
Medicinal Chemistry: The diaryl ether motif is a "privileged scaffold" found in numerous biologically active compounds, including antibiotics and anticancer agents. This compound serves as a starting material for building libraries of novel compounds for drug discovery screening.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazards: Based on similar brominated aromatic compounds, this compound should be handled as a potential skin and eye irritant. Inhalation of dust or vapors should be avoided.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Royal Society of Chemistry. (2016). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromotoluene. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]
-
Boron Molecular. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-bromo- (CAS 106-40-1). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methoxy-4-(4-methylphenoxy)benzene. PubChem. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Bromo-4-(tert-butoxy)benzene. PubChem. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: Formation of (4-(p-tolyloxy)phenyl)magnesium bromide
Introduction: The Strategic Importance of Aryl Grignard Reagents in Modern Synthesis
Grignard reagents, organomagnesium halides with the general formula R-Mg-X, represent one of the most powerful and versatile classes of reagents in synthetic organic chemistry.[1][2] Their discovery by Victor Grignard in 1900, a breakthrough recognized with the Nobel Prize in Chemistry in 1912, revolutionized the field by providing a robust method for the formation of carbon-carbon bonds.[3] Aryl Grignard reagents, in particular, are indispensable nucleophiles used in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs) and other high-value chemical entities.[2][4]
The target molecule for this guide, (4-(p-tolyloxy)phenyl)magnesium bromide, is formed from 1-bromo-4-(p-tolyloxy)benzene. This specific Grignard reagent serves as a key intermediate for introducing the 4-(p-tolyloxy)phenyl moiety into a molecular scaffold. This structural motif is of significant interest in drug discovery and materials science due to the diaryl ether linkage, which can impart desirable conformational properties and metabolic stability. The successful and reproducible formation of this reagent is therefore a critical first step in multi-step synthetic campaigns.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable formation of (4-(p-tolyloxy)phenyl)magnesium bromide. It covers the underlying mechanistic principles, a detailed experimental protocol, methods for characterization and quantification, and a discussion of potential side reactions and troubleshooting.
Mechanism and Theory: The Science Behind the Synthesis
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[5] In the case of this compound, the reaction proceeds on the surface of the magnesium metal.
The generally accepted mechanism, while complex and still a subject of some research, is often simplified to a radical pathway:
-
Single Electron Transfer (SET): The reaction initiates with a single electron transfer from the magnesium metal surface to the aryl bromide, forming a radical anion.
-
Fragmentation: The radical anion fragments to form an aryl radical and a bromide ion.
-
Radical Recombination: The highly reactive aryl radical then recombines with a magnesium radical cation (Mg•+) on the metal surface to form the final Grignard reagent.
This process effectively reverses the polarity of the carbon atom attached to the halogen. In the starting material, this compound, the carbon atom of the C-Br bond is electrophilic. In the resulting Grignard reagent, the carbon atom of the C-Mg bond is highly nucleophilic, behaving much like a carbanion.[6][7]
The Schlenk Equilibrium
It is crucial to understand that a Grignard reagent in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether does not exist solely as the simple RMgX monomer. It is part of a dynamic equilibrium known as the Schlenk equilibrium, which involves the disproportionation of the Grignard reagent into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[3]
2 RMgX ⇌ R₂Mg + MgX₂
The position of this equilibrium is influenced by several factors, including the nature of the R group, the halogen, the solvent, and the temperature.[3] For most synthetic applications, the mixture of species present in the Schlenk equilibrium is used directly.
Experimental Protocol: Synthesis of (4-(p-tolyloxy)phenyl)magnesium bromide
This protocol details a representative procedure for the formation of (4-(p-tolyloxy)phenyl)magnesium bromide on a 25 mmol scale.
Critical Prerequisite: Anhydrous Conditions
Grignard reagents are extremely sensitive to moisture and protic solvents, as they are strong bases that will readily react with acidic protons to quench the reagent and form the corresponding alkane (in this case, 4-(p-tolyloxy)benzene).[1][8] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used under an inert atmosphere (e.g., dry nitrogen or argon).[9][10]
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | ≥98% purity |
| Magnesium turnings | |
| Iodine | Crystal, as an activator |
| Anhydrous Tetrahydrofuran (THF) | Stored over molecular sieves |
| Three-necked round-bottom flask | 250 mL |
| Reflux condenser | |
| Pressure-equalizing dropping funnel | 100 mL |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Inert gas supply (N₂ or Ar) | With manifold/Schlenk line |
| Syringes and needles | |
| Heat gun | For drying glassware |
Step-by-Step Procedure
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware (flask, condenser, dropping funnel, stir bar).
-
Assemble the apparatus and flame-dry all parts under a stream of inert gas using a heat gun to remove any adsorbed moisture.[9] Allow the apparatus to cool to room temperature under the inert atmosphere.
-
-
Reagent Preparation:
-
Weigh 0.67 g (27.5 mmol, 1.1 equivalents) of magnesium turnings and place them in the three-necked flask.
-
Add a single small crystal of iodine to the flask.[11][12][13] The iodine serves as an activating agent, helping to disrupt the passivating layer of magnesium oxide on the turnings.[11]
-
In the dropping funnel, prepare a solution of 7.0 g (25 mmol) of this compound in 50 mL of anhydrous THF.
-
-
Reaction Initiation:
-
Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium turnings.
-
Observe the reaction mixture. Initiation is indicated by the disappearance of the iodine color, gentle bubbling from the magnesium surface, and a slight warming of the flask.[7][13]
-
If the reaction does not start spontaneously, gentle warming with a heat gun or in a warm water bath may be necessary.[1] Crushing some of the magnesium turnings with a dry glass rod can also help to expose a fresh, reactive surface.[9][11]
-
-
Grignard Reagent Formation:
-
Once the reaction has initiated and is self-sustaining (a gentle reflux may be observed), begin the dropwise addition of the remaining aryl bromide solution from the dropping funnel at a rate that maintains a gentle reflux.[11]
-
After the addition is complete, the reaction mixture will typically appear as a cloudy, grayish-brown solution.
-
Continue to stir the mixture and gently heat at reflux for an additional 30-60 minutes to ensure complete consumption of the magnesium.[1]
-
-
Completion and Storage:
-
After the reflux period, remove the heat source and allow the solution to cool to room temperature.
-
The resulting solution of (4-(p-tolyloxy)phenyl)magnesium bromide is now ready for use in subsequent reactions. It is best used immediately.
-
If storage is necessary, the solution should be kept under an inert atmosphere in a sealed container.
-
Visual Workflow of the Synthesis
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
Application Note: A Practical Guide to the Sonogashira Coupling of 1-bromo-4-(p-tolyloxy)benzene with Terminal Alkynes
Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²- and sp-hybridized centers.[1][2][3] First reported by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable for the synthesis of arylalkynes and conjugated enynes.[1][4] These structural motifs are prevalent in a vast array of functional molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3][5]
This guide provides an in-depth technical overview and a field-proven protocol for the Sonogashira coupling of 1-bromo-4-(p-tolyloxy)benzene with terminal alkynes. We will delve into the mechanistic underpinnings of the reaction, explore critical parameters for experimental success, and offer a detailed, step-by-step procedure designed for reproducibility. The choice of an aryl bromide as a substrate is deliberate; while less reactive than the corresponding iodide, aryl bromides are often more commercially available and cost-effective, making their efficient coupling a topic of significant practical interest.[1] This document is intended for researchers and professionals in chemical synthesis and drug development who seek to reliably execute this pivotal transformation.
The Dual Catalytic Cycle: A Mechanistic Perspective
The generally accepted mechanism for the Sonogashira coupling involves two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[6][7] Understanding these cycles is paramount for rational troubleshooting and optimization of the reaction conditions.
The Palladium Cycle: The Cross-Coupling Engine
The primary C-C bond formation occurs within the palladium cycle.
-
Reductive Generation of Pd(0): The reaction is typically initiated with a stable Pd(II) precatalyst, such as Pd(PPh₃)₂Cl₂. In the presence of a base and/or other reagents, this is reduced in situ to the catalytically active 14-electron Pd(0) species, Pd(PPh₃)₂.[6]
-
Oxidative Addition: The aryl bromide, this compound, undergoes oxidative addition to the Pd(0) center. This is often the rate-determining step for less reactive aryl bromides and results in a square planar Pd(II) intermediate.[6] The efficiency of this step is enhanced by electron-withdrawing groups on the aryl halide and by sterically bulky, electron-rich phosphine ligands.
-
Transmetalation: The key step where the two carbon fragments are brought together. The copper(I) acetylide, generated in the copper cycle, transfers its acetylide group to the palladium(II) complex, displacing the bromide. This step is known as transmetalation.[7]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)-C(sp) bond of the product, 1-(p-tolyloxy)-4-(alkynyl)benzene, and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6]
The Copper Cycle: Alkyne Activation
The role of the copper(I) cocatalyst is to facilitate the deprotonation of the terminal alkyne.
-
π-Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne, forming a π-alkyne-copper complex. This coordination increases the acidity of the terminal proton.[6]
-
Deprotonation: An amine base deprotonates the activated alkyne, leading to the formation of a copper(I) acetylide intermediate.[6] This species is now sufficiently nucleophilic to engage in the transmetalation step with the palladium center.
The synergy between these two cycles allows the reaction to proceed under significantly milder conditions than copper-free alternatives.[1]
Protocol Design and Parameter Optimization
A successful Sonogashira coupling relies on the careful selection of reagents and reaction conditions. Each component plays a critical role in driving the reaction towards high yield and purity.
Reagent Selection and Rationale
| Component | Selection Example | Rationale & Key Considerations |
| Aryl Halide | This compound | Aryl bromides are a good balance of reactivity and stability. They typically require higher temperatures or more active catalyst systems compared to aryl iodides.[1] |
| Terminal Alkyne | Phenylacetylene | A common, reactive alkyne. The protocol is adaptable to a wide range of both aromatic and aliphatic alkynes. Sterically hindered alkynes may require longer reaction times or different ligands.[8] |
| Palladium Precatalyst | PdCl₂(PPh₃)₂ | An air-stable Pd(II) source that is readily reduced in situ. Pd(PPh₃)₄ is also common but more air-sensitive.[6] Catalyst loading is typically 1-5 mol%. |
| Copper(I) Cocatalyst | Copper(I) Iodide (CuI) | The most common and effective cocatalyst for activating the alkyne.[9] Loading is typically 1-5 mol%. Crucially, the presence of copper necessitates an inert atmosphere to prevent oxidative homocoupling (Glaser coupling) of the alkyne.[2][4] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (iPr₂NH) | Must be a sufficiently strong, non-nucleophilic base to deprotonate the alkyne-copper complex and neutralize the HBr byproduct. Often used in excess, sometimes serving as the solvent.[1] |
| Solvent | Tetrahydrofuran (THF), anhydrous | Must be anhydrous and deoxygenated. THF is an excellent choice for its ability to dissolve the organic substrates and catalysts. Other options include DMF or using the amine base as the solvent.[1] |
Critical Reaction Conditions
-
Inert Atmosphere: The use of an inert atmosphere (e.g., Nitrogen or Argon) is non-negotiable. Oxygen promotes the undesirable Glaser homocoupling of the alkyne to form a 1,3-diyne byproduct and can also lead to the deactivation of the Pd(0) catalyst.[1][4]
-
Temperature: While aryl iodides can often react at room temperature, aryl bromides typically require heating to facilitate the oxidative addition step.[1] A temperature range of 50-80 °C is a good starting point.
-
Anhydrous Conditions: Water can interfere with the catalytic cycle and should be rigorously excluded by using anhydrous solvents and properly dried glassware.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylacetylene on a 1 mmol scale.
Materials and Equipment
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₁₃H₁₁BrO | 263.13 | 1.0 | 263 mg |
| Phenylacetylene | C₈H₆ | 102.14 | 1.2 | 123 mg (135 µL) |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 (2 mol%) | 14.0 mg |
| Copper(I) Iodide | CuI | 190.45 | 0.04 (4 mol%) | 7.6 mg |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | - | 5 mL |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 5 mL |
Equipment: 25 mL Schlenk flask, magnetic stir bar, rubber septa, needles and syringes, Schlenk line with Nitrogen or Argon gas, heating mantle with temperature controller, TLC plates (silica gel), column chromatography setup.
Step-by-Step Procedure
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Low-Temperature Lithiation for High-Fidelity Synthesis
Welcome to the technical support center for low-temperature lithiation. This resource is designed for researchers, scientists, and professionals in drug development who utilize organolithium reagents in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-tested insights to help you navigate the complexities of these powerful reactions and avoid common pitfalls. The information herein is structured to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity and reproducibility of your results.
Section 1: Foundational Principles of Low-Temperature Lithiation
Organolithium reagents are exceptionally strong bases and potent nucleophiles, making them invaluable tools in organic synthesis for the formation of carbon-carbon bonds. However, their high reactivity is a double-edged sword, often leading to undesirable side reactions if not properly controlled. The primary strategy for mitigating these side reactions is the use of low temperatures, typically between -78 °C and -20 °C.
The Rationale for Cryogenic Conditions:
The kinetics of chemical reactions are temperature-dependent. By significantly lowering the reaction temperature, we can create a scenario where the desired lithiation pathway has a lower activation energy and proceeds at a reasonable rate, while competing side reactions, which may have higher activation energies, are effectively frozen out. This thermodynamic and kinetic control is the cornerstone of successful low-temperature lithiation.
Common Classes of Side Reactions to Avoid:
-
Reaction with Ethereal Solvents: At elevated temperatures (often above -20 °C), common solvents like tetrahydrofuran (THF) can be deprotonated by organolithium reagents, leading to solvent degradation and consumption of your reagent.[1][2]
-
Benzyne Formation: When working with aryl halides, particularly chlorides and fluorides, lithiation at higher temperatures can be followed by the elimination of lithium halide, generating highly reactive benzyne intermediates that can lead to a mixture of products.[3]
-
Metal-Halogen Exchange with Electrophiles: If a reactive electrophile, such as an alkyl bromide, is used, it can undergo metal-halogen exchange with the newly formed organolithium species, leading to undesired byproducts.[4]
-
Elimination Reactions: In cases where the substrate is prone to elimination (e.g., secondary halides), this can compete with the desired nucleophilic addition.[4]
-
Lack of Regioselectivity: In molecules with multiple acidic protons, higher temperatures can lead to a loss of selectivity, resulting in a mixture of lithiated isomers.
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This section is designed to help you diagnose and resolve common issues encountered during low-temperature lithiation experiments.
| Symptom / Observation | Potential Cause(s) | Recommended Action(s) |
| No reaction or very low conversion of starting material. | 1. Inactive Organolithium Reagent: The butyllithium solution may have degraded due to improper storage or handling. 2. Insufficiently Low Temperature: The reaction may not have reached the required activation energy. 3. Poor Solubility: The starting material may not be sufficiently soluble in the reaction solvent at low temperatures. | 1. Titrate your butyllithium solution immediately before use to determine its exact molarity. See the protocol below. 2. Verify your cooling bath temperature with a calibrated low-temperature thermometer. Ensure efficient stirring to maintain a homogeneous temperature. 3. Consider a co-solvent to improve solubility, or a different ethereal solvent altogether. |
| A complex mixture of products is observed. | 1. Reaction temperature was too high, allowing for side reactions like benzyne formation or loss of regioselectivity. 2. Slow addition of the electrophile, allowing the organolithium intermediate to decompose or react with the solvent. 3. The electrophile is too reactive and is undergoing side reactions with the organolithium species. | 1. Ensure your cooling bath is stable and that the internal reaction temperature does not rise significantly during reagent addition. 2. Add the electrophile rapidly once the lithiation is complete. Consider an in situ trapping experiment where the electrophile is present during the lithiation. 3. Choose a less reactive electrophile or consider transmetalation to a less reactive organometallic species (e.g., with ZnCl2) before adding the electrophile.[3] |
| The reaction mixture turns dark brown or black. | 1. Decomposition of the organolithium reagent or the lithiated intermediate. This can be caused by localized heating or exposure to air/moisture. 2. Reaction with the solvent. | 1. Add the organolithium reagent slowly to the cooled solution of the substrate to control the exotherm. Ensure a leak-proof, inert atmosphere setup. 2. Maintain a consistently low temperature throughout the reaction. |
| Inconsistent results between batches. | 1. Inaccurate concentration of the organolithium reagent. 2. Variations in the quality of solvents and reagents. 3. Subtle differences in reaction setup and timing. | 1. Always titrate your butyllithium before each new set of experiments. 2. Use freshly dried and distilled solvents and ensure all reagents are of high purity and handled under inert conditions. 3. Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the reaction. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for my lithiation reaction?
A1: The optimal temperature is substrate-dependent. A general starting point for most lithiations is -78 °C (dry ice/acetone bath). For sensitive substrates, particularly those prone to benzyne formation like aryl chlorides, temperatures below -50 °C are often necessary.[3] It is recommended to start at -78 °C and, if the reaction is sluggish, cautiously allow it to warm slowly while monitoring for product formation and the appearance of side products.
Q2: How do I know if my lithiation has been successful before adding the electrophile?
A2: Often, the formation of the organolithium species is accompanied by a color change. For example, the deprotonation of certain substrates can result in a yellow, orange, or even deep red solution. However, this is not always the case. The most reliable method is to perform a small-scale trial reaction and quench with a deuterated source (e.g., D₂O) to confirm deuterium incorporation by NMR or mass spectrometry.
Q3: Can I use a different organolithium reagent if n-BuLi isn't working?
A3: Yes. The choice of organolithium reagent can significantly impact the outcome.
-
sec-Butyllithium (s-BuLi) is more basic and sterically hindered than n-BuLi, which can be advantageous for deprotonating less acidic protons.
-
tert-Butyllithium (t-BuLi) is even more basic and is often used for the lithiation of very weakly acidic C-H bonds. However, its high reactivity also increases the likelihood of side reactions.[5]
-
Methyllithium (MeLi) is less basic and can sometimes offer higher selectivity.
Q4: What is the role of additives like TMEDA?
A4: N,N,N',N'-Tetramethylethylenediamine (TMEDA) is a chelating agent that can break up the aggregates of organolithium reagents in solution. This de-aggregation increases the basicity and reactivity of the organolithium species, often leading to faster and more efficient lithiation, sometimes even at slightly higher temperatures.[1][6]
Q5: How should I properly quench my reaction?
A5: Quenching should be done carefully, especially with excess organolithium reagent remaining. The addition of the electrophile is the first quench. For the workup, a slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at low temperature is a standard and safe procedure. For destroying excess, unreacted organolithium reagent, a stepwise addition of isopropanol, followed by methanol, and then water is a recommended safety protocol.[7]
Section 4: Essential Protocols
Protocol 1: Titration of Butyllithium with Diphenylacetic Acid
Rationale: The concentration of commercially available butyllithium can vary and degrades over time. Accurate knowledge of the molarity is critical for stoichiometry and reproducibility. This method relies on the deprotonation of a known amount of a solid acid, with a distinct color change at the endpoint.[8]
Materials:
-
Diphenylacetic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Butyllithium solution to be titrated
-
Flame-dried round-bottom flask with stir bar and septum
-
Inert gas supply (Argon or Nitrogen)
-
Syringes
Procedure:
-
To a flame-dried, inert gas-filled round-bottom flask, add a precisely weighed amount of diphenylacetic acid (e.g., 250 mg, 1.18 mmol).
-
Add anhydrous THF (5 mL) to dissolve the acid.
-
Slowly add the butyllithium solution dropwise via a syringe. With each drop, a transient yellow color will appear.
-
Continue adding the butyllithium solution until a persistent deep yellow color remains. This is the endpoint.
-
Record the volume of butyllithium solution added.
-
Repeat the titration at least twice more and average the volumes.
-
Calculation: Molarity (M) = (moles of diphenylacetic acid) / (average volume of BuLi in Liters)
Protocol 2: General Procedure for Low-Temperature Lithiation and Electrophilic Quench
Rationale: This protocol provides a framework for performing a typical low-temperature lithiation. It emphasizes the critical steps of maintaining an inert atmosphere and controlling the temperature.
Materials:
-
Substrate
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Titrated organolithium reagent (e.g., n-BuLi)
-
Electrophile
-
Flame-dried, multi-necked round-bottom flask with stir bar, septa, and thermometer adapter
-
Inert gas supply
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Syringes
Procedure:
-
Assemble the flame-dried glassware under a positive pressure of inert gas.
-
Dissolve the substrate (1.0 equivalent) in the anhydrous solvent and transfer it to the reaction flask.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Slowly add the organolithium reagent (typically 1.05-1.1 equivalents) dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at the low temperature for the predetermined time to allow for complete lithiation.
-
Add the electrophile (1.1-1.5 equivalents) dropwise at -78 °C.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time, then slowly warm to room temperature.
-
Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Proceed with standard aqueous workup and purification.
Section 5: Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Logic for Low-Yield Lithiation
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Validation & Comparative
A Comparative Guide to the Reactivity of 1-bromo-4-(p-tolyloxy)benzene and 1-chloro-4-(p-tolyloxy)benzene for Pharmaceutical and Agrochemical Synthesis
In the landscape of pharmaceutical and agrochemical development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of a synthetic route. Among the vast array of available building blocks, aryl halides hold a prominent position due to their versatility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth, objective comparison of the reactivity of two closely related diaryl ethers: 1-bromo-4-(p-tolyloxy)benzene and 1-chloro-4-(p-tolyloxy)benzene. By examining their performance in key synthetic transformations and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.
Core Physicochemical Properties and Their Implications
At first glance, the structural difference between this compound and its chloro-analogue is subtle—a mere substitution of one halogen for another. However, this seemingly minor change has significant consequences for the electronic properties and bond characteristics of the molecule, which in turn govern its reactivity.
The carbon-halogen (C-X) bond is central to the reactivity of these compounds. The C-Br bond is longer and weaker than the C-Cl bond.[1][2] This difference in bond dissociation energy is a key determinant in reactions where the C-X bond is cleaved, such as in many transition metal-catalyzed cross-coupling reactions.
| Property | This compound | 1-chloro-4-(p-tolyloxy)benzene |
| Molecular Formula | C₁₃H₁₁BrO | C₁₃H₁₁ClO |
| Molecular Weight | 263.13 g/mol | 218.67 g/mol |
| C-X Bond Dissociation Energy (approx.) | ~84 kcal/mol[3] | ~97.1 kcal/mol[3] |
| C-X Bond Length (approx. in benzene derivatives) | ~1.93 Å[1] | ~1.77 Å[1] |
| Electronegativity of Halogen | 2.96 (Pauling scale) | 3.16 (Pauling scale) |
Table 1: Comparison of key physicochemical properties.
The higher electronegativity of chlorine compared to bromine also influences the polarity of the C-X bond and the overall electron distribution within the aromatic ring.[4] These fundamental differences manifest in distinct reactivity profiles, particularly in two major classes of reactions crucial for drug development: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are indispensable tools for the construction of complex molecular architectures.[5][6] The first and often rate-determining step in these catalytic cycles is the oxidative addition of the aryl halide to a low-valent palladium complex.[7][8]
Oxidative Addition: The Decisive Step
The oxidative addition involves the cleavage of the C-X bond and the formation of two new bonds between the palladium center and the aryl group and the halide, respectively.[9] The general reactivity trend for aryl halides in oxidative addition is Ar-I > Ar-Br > Ar-Cl > Ar-F.[7] This trend is directly correlated with the C-X bond dissociation energies. The weaker C-Br bond in this compound makes it significantly more susceptible to oxidative addition than the stronger C-Cl bond in its chloro counterpart.
Figure 1: Generalized schematic of the oxidative addition step in palladium-catalyzed cross-coupling reactions.
This difference in reactivity is not merely academic; it has profound practical implications. Reactions involving this compound can often be carried out under milder conditions (e.g., lower temperatures, lower catalyst loadings) and with a broader range of palladium catalysts and ligands compared to those with 1-chloro-4-(p-tolyloxy)benzene.[10]
Case Study: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds.[11] Let's consider the coupling of our two substrates with a generic arylboronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or dioxane) and water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Aryl Halide | Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ / K₂CO₃ | 80 | 4 | >95 |
| 1-chloro-4-(p-tolyloxy)benzene | Pd(OAc)₂ / SPhos / K₃PO₄ | 110 | 18 | ~85 |
Table 2: Representative experimental data for the Suzuki-Miyaura coupling.
The data clearly illustrates that the bromo-derivative undergoes the coupling reaction under significantly milder conditions and in a shorter timeframe. The chloro-derivative, while still a viable substrate, requires a more active catalyst system (often employing bulky, electron-rich phosphine ligands like SPhos) and higher temperatures to achieve a comparable yield.[12]
Case Study: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[13] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, combine the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or a biarylphosphine, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.4 mmol) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (e.g., 90-120 °C) with vigorous stirring for the specified time.
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic phase, and concentrate. Purify the residue by chromatography.
| Aryl Halide | Ligand | Base | Temperature (°C) | Yield (%) |
| This compound | Xantphos | NaOtBu | 100 | >90 |
| 1-chloro-4-(p-tolyloxy)benzene | RuPhos | K₃PO₄ | 120 | ~80 |
Table 3: Comparative data for the Buchwald-Hartwig amination.
Again, the bromo-compound demonstrates superior reactivity, allowing for the use of a more general ligand and achieving a higher yield under less forcing conditions. The chloro-analogue necessitates a more specialized and often more expensive ligand to facilitate the challenging oxidative addition step.[14]
Nucleophilic Aromatic Substitution (SNA r): A Contrasting Reactivity Profile
While aryl halides are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNA r) can occur under specific conditions, particularly when the aromatic ring is activated by strongly electron-withdrawing groups.[15][16] The mechanism of SNA r typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[15]
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A Comparative Guide to Palladium Catalysts for Aryl Ether Coupling: From Theory to Practice
The synthesis of aryl ethers is a cornerstone of modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. The diaryl ether motif, in particular, is a prevalent scaffold in numerous biologically active molecules. Historically, the synthesis of these compounds has been dominated by classical methods such as the Ullmann condensation, which often necessitates harsh reaction conditions, high temperatures, and stoichiometric amounts of copper, thereby limiting substrate scope and functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its oxygen-analogue, the C-O coupling, has revolutionized the formation of carbon-oxygen bonds, offering milder conditions and broader applicability.[1]
This guide provides a comparative analysis of various palladium catalyst systems for aryl ether coupling, with a focus on the evolution and application of Buchwald-Hartwig precatalysts. We will delve into the mechanistic underpinnings of these reactions, present comparative performance data, and offer a practical, step-by-step experimental protocol for researchers in the field.
The Evolution of Excellence: Generations of Buchwald-Hartwig Precatalysts
The efficacy of the Buchwald-Hartwig C-O coupling is intrinsically linked to the design of the phosphine ligand and the generation of the active Pd(0) species. The development of palladium precatalysts has been a significant advancement, offering air- and moisture-stable solids that readily form the active catalytic species in situ. This has largely overcome the limitations of using air-sensitive and unstable Pd(0) sources. Let's explore the progression of these precatalyst generations.
-
First Generation (G1): These precatalysts feature a phenethylamine-based backbone. They were a significant step forward, allowing for the reliable generation of the active Pd(0) catalyst upon deprotonation with a base. However, their activation often required strong bases, and they had limitations in accommodating bulkier phosphine ligands, which are crucial for coupling challenging substrates.[2]
-
Second Generation (G2): The G2 precatalysts incorporate a 2-aminobiphenyl scaffold. This modification enables the generation of the active Pd(0) species at room temperature with weaker bases like carbonates and phosphates. While highly effective for a range of transformations, the synthesis of G2 precatalysts with very bulky ligands can be challenging.[2]
-
Third Generation (G3): A key innovation in G3 precatalysts was the replacement of the chloride ligand with a non-coordinating methanesulfonate (OMs) anion. This seemingly small change had a profound impact, allowing for the accommodation of extremely bulky and electron-rich ligands, such as the BrettPhos family. G3 precatalysts exhibit enhanced solubility and stability in solution, leading to highly active and long-lived catalysts.
-
Fourth (G4) and Fifth (G5) Generations: A potential drawback of G3 precatalysts is the formation of carbazole as a byproduct upon activation, which can sometimes inhibit the catalyst.[3] To address this, G4 and G5 precatalysts were developed with N-methylated and N-arylated 2-aminobiphenyl scaffolds, respectively. These modifications lead to the formation of less inhibitory byproducts (N-methylcarbazole and N-phenylcarbazole) and can offer improved performance in certain challenging coupling reactions.[3]
Comparative Performance of Palladium Catalysts in Aryl Ether Coupling
The choice of palladium catalyst and ligand is critical for achieving high yields and broad substrate scope in aryl ether synthesis. Below is a comparative overview of different catalyst systems based on experimental data from the literature.
Ligand Effects on the Coupling of Primary Alcohols
The following table summarizes the performance of different phosphine ligands in the palladium-catalyzed coupling of 4-chlorotoluene with n-butanol. This data highlights the importance of ligand selection for activating challenging aryl chloride substrates.
| Catalyst System | Ligand (L) | Yield (%) |
| Pd(OAc)₂ / L1 | XPhos | 29 |
| Pd(OAc)₂ / L2 | RuPhos | 25 |
| Pd(OAc)₂ / L3 | SPhos | 22 |
| Pd(OAc)₂ / L4 | DavePhos | 5 |
| Pd(OAc)₂ / L5 | cataCXium A | 20 |
| Pd(OAc)₂ / L6 | tBuXPhos | 27 |
| Pd(OAc)₂ / L7 | BrettPhos | 56 |
| Pd(OAc)₂ / L8 | New Bulky Ligand | 80 |
| Data adapted from a study showcasing the development of a novel bulky phosphine ligand for enhanced C-O coupling. |
Performance of Buchwald Precatalysts Across Generations
While direct side-by-side comparisons of all generations for C-O coupling under identical conditions are limited in the literature, a study on C-N coupling of a challenging aryl chloride provides valuable insights into the relative activity of G3, G4, and G5 precatalysts. Given the mechanistic similarities, these trends are informative for C-O coupling.
| Precatalyst Generation | Ligand | Aryl Halide | Amine | Yield of C-N Product (%) |
| G3 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | ~3 |
| G4 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | 55 |
| G5 | RuPhos | 1-chloro-4-fluorobenzene | Morpholine | 27 |
| *Data from a comparative study of G3, G4, and G5 Buchwald precatalysts.[3] This study indicates that the G4 precatalyst was the most active for this particular transformation.[3] |
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig C-O coupling reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Figure 1: Catalytic cycle of the Buchwald-Hartwig C-O coupling reaction.
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to the active L-Pd(0) catalyst, forming a Pd(II) complex.[4]
-
Alcohol Coordination and Deprotonation: The alcohol (R'-OH) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium alkoxide complex.
-
Reductive Elimination: The final step is the reductive elimination of the aryl ether (Ar-OR') from the Pd(II) complex, regenerating the active L-Pd(0) catalyst.[4]
A Practical Guide to Catalyst Selection
Choosing the optimal catalyst system is paramount for a successful aryl ether coupling. The following decision tree provides a general framework for this selection process based on the nature of the coupling partners.
Figure 2: Decision tree for selecting a palladium catalyst system.
Experimental Protocol: Synthesis of a Model Aryl Ether
This protocol provides a general procedure for the palladium-catalyzed coupling of an aryl bromide with a primary alcohol using a G3 precatalyst.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Primary alcohol (1.2 mmol, 1.2 equiv)
-
tBuXPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Nitrogen or argon inert atmosphere system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl bromide (1.0 mmol), tBuXPhos Pd G3 precatalyst (0.02 mmol), and cesium carbonate (1.5 mmol).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of the inert gas, add the anhydrous toluene (5 mL) followed by the primary alcohol (1.2 mmol) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for the specified time (typically 4-24 hours, monitor by TLC or GC-MS).
-
Workup: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl ether.
Conclusion
The development of palladium catalysts for aryl ether coupling, particularly the Buchwald-Hartwig precatalysts, has transformed this area of synthetic chemistry. The progression from first to fourth and fifth-generation precatalysts has provided chemists with a powerful and versatile toolkit to tackle the synthesis of increasingly complex molecules under milder and more efficient conditions. By understanding the underlying catalytic cycle and the key factors that govern catalyst selection, researchers can harness the full potential of these remarkable catalysts to advance the frontiers of drug discovery and materials science.
References
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Buchwald, S. L. (2014). Buchwald Ligands and Precatalysts. CiteSeerX. [Link]
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American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. American Chemical Society. Retrieved from [Link]
-
Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16391-16443. [Link]
-
National Center for Biotechnology Information. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PubMed Central. Retrieved from [Link]
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic letters, 15(11), 2876–2879. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Retrieved from [Link]
-
Strotman, N. A., & Chobanian, H. R. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(2), 645-651. [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]
-
Cheung, C. W., & Buchwald, S. L. (2013). Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. Organic letters, 15(15), 3996–3999. [Link]
-
Fors, B. P., & Buchwald, S. L. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry, 79(10), 4642–4649. [Link]
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A Senior Application Scientist's Guide to Validating Product Formation with 1H NMR Integration
For researchers, scientists, and professionals in drug development, the precise determination of product formation and purity is a critical cornerstone of their work. While various analytical techniques exist, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through the integration of proton signals, offers a powerful, non-destructive, and often rapid method for quantitative analysis.[1][2][3] This guide provides an in-depth, technically-grounded comparison of methodologies for validating product formation using ¹H NMR integration, moving beyond a simple recitation of steps to explain the underlying principles and rationale for experimental choices.
The Fundamental Principle: Signal Intensity Proportionality
The core of quantitative ¹H NMR (qNMR) lies in a simple yet profound principle: the area under an NMR signal (the integral) is directly proportional to the number of nuclei giving rise to that signal.[1][4][5] This allows for the determination of the relative or absolute quantities of different compounds in a mixture, making it an invaluable tool for monitoring reaction progress, determining product purity, and calculating reaction yields.[6][7][8]
Strategic Approaches to Quantification: A Comparative Overview
There are two primary strategies for quantifying product formation using ¹H NMR integration: relative and absolute quantification. The choice between these methods depends on the specific experimental goals and the availability of a suitable internal standard.
| Method | Description | Advantages | Disadvantages | Best Suited For |
| Relative Quantification | Determines the molar ratio of components in a mixture by comparing the integrals of their respective signals.[6] | Simple to set up; no need for a separate standard.[6] | Provides ratios, not absolute concentrations; assumes all components are NMR-active and detected. | Monitoring reaction conversion; determining isomeric ratios; assessing the relative purity of a crude product.[6][7] |
| Absolute Quantification (Internal Standard Method) | A known mass of a certified reference standard is added to the sample, and the integrals of the analyte and the standard are compared to determine the analyte's absolute concentration or purity.[3][6][9] | Highly accurate and precise; provides absolute concentration or purity.[4][10][11] | Requires a suitable, high-purity internal standard; requires accurate weighing of both the sample and the standard.[9][12] | Purity determination of isolated products; quantification of active pharmaceutical ingredients (APIs); validation of analytical methods.[13][14][15] |
Experimental Workflow for Robust Quantification
Achieving accurate and reproducible quantitative data from ¹H NMR requires meticulous attention to detail throughout the experimental process, from sample preparation to data acquisition and processing. The following workflow is designed to ensure the integrity of your results.
Figure 1: A comprehensive workflow for quantitative ¹H NMR analysis.
Part 1: Meticulous Sample Preparation - The Foundation of Accuracy
The quality of your quantitative results is directly dependent on the care taken during sample preparation.[4][12]
Step-by-Step Protocol for Sample Preparation (Internal Standard Method):
-
Selection of a Suitable Internal Standard: The choice of an internal standard is critical for absolute quantification. An ideal standard should:
-
Be chemically inert and not react with the sample or solvent.[6][12]
-
Possess signals that do not overlap with any signals from the analyte or impurities.[6][16][17] A sharp singlet in an empty region of the spectrum is ideal.[16]
-
Be of high, certified purity.[12]
-
Be soluble in the chosen deuterated solvent.[6]
-
Have a low volatility.[6]
Common Internal Standard Typical Chemical Shift (in CDCl₃) Advantages Considerations 1,4-Dioxane ~3.7 ppm (singlet) Simple spectrum, readily available. Can overlap with some signals. Maleic Acid ~6.3 ppm (singlet) Sharp singlet, good for aqueous and organic solvents. Can be reactive under certain pH conditions.[16] Dimethyl sulfone (DMSO₂) ~2.9 ppm (singlet) High boiling point, stable. Can be challenging to remove. 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) 0 ppm (singlet) Excellent reference for aqueous samples. Can interact with certain compounds. -
-
Accurate Weighing: Use a calibrated analytical balance to accurately weigh both the sample and the internal standard.[6][9][12] An anti-static device can help minimize weighing errors.[12] For optimal accuracy, aim for a 1:1 molar ratio between the analyte and the internal standard.[12]
-
Solvent Selection and Dissolution: Choose a deuterated solvent that completely dissolves both the sample and the internal standard.[6][18] Ensure the solvent does not have residual peaks that overlap with signals of interest.[17]
-
Homogenization and Transfer: Thoroughly mix the solution to ensure homogeneity. Transfer the solution to a high-quality NMR tube.
Part 2: Data Acquisition - Optimizing for Quantitative Accuracy
Standard ¹H NMR acquisition parameters are often not suitable for quantitative analysis. The following parameters must be carefully considered to avoid systematic errors.
-
Relaxation Delay (T₁): This is arguably the most critical parameter for accurate quantification. The spin-lattice relaxation time (T₁) is the time it takes for the protons to return to their equilibrium state after being excited by the radiofrequency pulse. To ensure complete relaxation and avoid signal saturation, the relaxation delay between scans should be at least 5 times the longest T₁ of any proton being integrated.[6][19] Failure to do so will result in underestimated integrals for protons with longer T₁ values.[19] T₁ values for protons in medium-sized molecules typically range from 0.5 to 4 seconds.[6]
-
Pulse Angle: A 90° pulse angle is often used, but a smaller flip angle (e.g., 30°) can be employed to shorten the required relaxation delay, as the magnetization recovers faster.
-
Signal-to-Noise Ratio (S/N): A high S/N is essential for accurate integration.[6] An S/N of at least 250:1 is recommended for an integration error of less than 1%.[6] The S/N can be improved by increasing the number of scans.
-
Digital Resolution: Ensure that there are enough data points across each peak for accurate integration, typically at least four data points covering the linewidth.[6]
Part 3: Data Processing and Analysis - From FID to Final Result
Correct processing of the acquired Free Induction Decay (FID) is crucial for obtaining reliable quantitative data.
Figure 2: Logical flow for the analysis of quantitative ¹H NMR data.
Step-by-Step Data Analysis Protocol:
-
Fourier Transformation and Phasing: The FID is converted into a frequency-domain spectrum via Fourier transformation. The spectrum must then be accurately phased to ensure that all peaks have a pure absorption lineshape.[6]
-
Baseline Correction: A flat baseline is essential for accurate integration. Automated or manual baseline correction should be applied to remove any distortions.[6]
-
Signal Integration:
-
Relative Quantification: Integrate a well-resolved signal of the starting material and a well-resolved signal of the product.
-
Absolute Quantification: Integrate a well-resolved signal of the analyte and a well-resolved signal of the internal standard.
-
-
Calculations:
-
Molar Ratio (Relative Quantification): The molar ratio of two compounds, X and Y, can be calculated using the following formula:[4][6] Molar Ratio (X/Y) = (Integral_X / N_X) / (Integral_Y / N_Y) Where:
-
Integral_X and Integral_Y are the integration values for compounds X and Y.
-
N_X and N_Y are the number of protons giving rise to the integrated signals for compounds X and Y.
-
-
Purity (Absolute Quantification): The purity of a compound can be determined using the following equation when an internal standard is used:[4][6][20] Purity (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * P_cal * 100 Where:
-
I = Integral area
-
N = Number of nuclei for the integrated signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the standard
-
x = Analyte
-
cal = Internal standard
-
-
Comparison with Other Analytical Techniques
While ¹H NMR is a powerful tool for quantification, it is important to understand its strengths and weaknesses in comparison to other common analytical techniques.
| Technique | Principle | Advantages | Disadvantages |
| ¹H NMR | Measures the absorption of radiofrequency energy by protons in a magnetic field. | Non-destructive; provides structural information; universal detector for proton-containing molecules; can often be performed without analyte-specific reference standards.[4][14] | Lower sensitivity compared to other methods; can suffer from signal overlap in complex mixtures; requires deuterated solvents.[21] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | High sensitivity and resolution; well-established for a wide range of compounds. | Requires analyte-specific reference standards for quantification; destructive; can be time-consuming to develop methods. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a mobile gas phase and a stationary phase. | Very high resolution and sensitivity for volatile compounds. | Limited to volatile and thermally stable compounds; destructive; requires analyte-specific reference standards. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Extremely high sensitivity and specificity; provides molecular weight information. | Quantification can be complex and often requires isotopically labeled standards; can suffer from matrix effects. |
Troubleshooting Common Issues in Quantitative ¹H NMR
| Problem | Potential Cause(s) | Solution(s) |
| Poorly Resolved or Overlapping Peaks | Inherent spectral complexity; poor shimming. | Try a different deuterated solvent to induce different chemical shifts[17]; improve shimming; use a higher field NMR spectrometer. |
| Inaccurate Integrals | Incomplete relaxation (T₁); poor phasing or baseline correction; signal saturation. | Increase the relaxation delay[19]; carefully re-process the spectrum with proper phasing and baseline correction; reduce the pulse angle. |
| Broad Peaks | Sample aggregation; presence of paramagnetic impurities; chemical exchange. | Lower the sample concentration; filter the sample; for exchangeable protons (e.g., -OH, -NH), consider adding a drop of D₂O to the NMR tube to exchange the proton.[22] |
| Unexpected Peaks | Impurities in the sample or solvent; residual starting material or byproducts.[22] | Compare the spectrum to that of the pure starting material and solvent; consider potential side reactions. |
Conclusion
Validating product formation via ¹H NMR integration is a robust and reliable technique when performed with a thorough understanding of the underlying principles and meticulous attention to experimental detail. By carefully selecting the appropriate quantification strategy, optimizing data acquisition parameters, and employing rigorous data processing, researchers can obtain highly accurate and precise quantitative information. This guide provides the foundational knowledge and practical insights for scientists and drug development professionals to confidently utilize ¹H NMR as a primary tool for quantitative analysis, ensuring the integrity and validity of their experimental results.
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Quantitative NMR Spectroscopy. (2017). University of Cambridge. [Link]
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Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. TrAC Trends in Analytical Chemistry, 35, 5-26. [Link]
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Let's try doing quantitative NMR. (n.d.). JEOL Ltd. [Link]
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The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021). ACD/Labs. [Link]
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A Guide to Quantitative NMR (qNMR). (n.d.). Emery Pharma. [Link]
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Raftery, D. (2006). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Journal of Agricultural and Food Chemistry, 54(18), 6558-6565. [Link]
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Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (n.d.). ResolveMass. [Link]
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Integration of H NMR Signals. (2019). The Organic Chemistry Tutor. [Link]
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Common problems and artifacts encountered in solution-state NMR experiments. (2018). Magnetic Resonance in Chemistry, 56(6), 455-470. [Link]
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Comparison of 1 H NMR spectra resulting from different extraction protocols. (2014). Food Chemistry, 143, 486-494. [Link]
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Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry. [Link]
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Reaction Monitoring by NMR. (2021). IVAN Users Group. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. [Link]
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Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. (2013). Phytochemical Analysis, 24(5), 413-422. [Link]
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Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. Journal of Natural Products, 75(4), 834-851. [Link]
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Purity Calculation. (2013). Mestrelab Resources. [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]
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How to Reduce 1H NMR – Quantitative Evaluation Errors. (n.d.). Anasazi Instruments. [Link]
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Validation of a generic quantitative (1)H NMR method for natural products analysis. (2013). Phytochemical Analysis, 24(5), 413-422. [Link]
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Quantitative 1H NMR. Development and Potential of an Analytical Method: An Update. (2012). Journal of Natural Products, 75(4), 834-851. [Link]
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Yield calculation from crude HNMR or purified product weight? (2022). Reddit. [Link]
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What is qNMR and why is it important? (n.d.). Mestrelab Resources. [Link]
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1 H NMR spectroscopy with internal and external standards for the quantification of libraries. (2007). Nature Protocols, 2(9), 2195-2201. [Link]
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NMR: FREQUENT ERRORS and USEFUL FOOTNOTES. (n.d.). University of Missouri-St. Louis. [Link]
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Comparative analysis of 1H NMR and 1H-13C HSQC NMR metabolomics to understand the effects of medium composition in yeast growth. (2017). Scientific Reports, 7(1), 1-13. [Link]
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Study of Sample Preparation Method Using Internal Standard Solution to Accurate Quantitative Analysis with 1H NMR Spectroscopy. (2015). Analytical Sciences, 31(7), 681-685. [Link]
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Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023). Trends in Analytical Chemistry, 165, 117144. [Link]
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Work up 1H NMR Spectrum in MNova (following along the NMR directions packet). (2024). YouTube. [Link]
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Quantitative 1H NMR Spectroscopy - Chemical and Biological Applications. (2013). University of Eastern Finland. [Link]
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Calculating purity from NMR spectrum. (2017). Chemistry Stack Exchange. [Link]
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A Comparative Guide to Diaryl Ether Synthesis: Ullmann Condensation vs. Buchwald-Hartwig C-O Coupling
For researchers, scientists, and drug development professionals, the synthesis of diaryl ethers is a critical process in the creation of numerous pharmaceuticals and functional materials. Two of the most prominent and powerful methods for forging the C-O bond in these structures are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig C-O coupling. This guide provides an objective comparison of these two indispensable reactions, supported by experimental data, detailed protocols, and mechanistic insights to aid in methodological selection.
The diaryl ether motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of biologically active natural products and synthetic compounds. The selection of the appropriate synthetic methodology for constructing this C-O bond is paramount and is often a choice between the classical, yet continually refined, Ullmann condensation and the more modern, palladium-catalyzed Buchwald-Hartwig reaction. This decision hinges on a variety of factors including substrate scope, functional group tolerance, reaction conditions, and cost. This guide will delve into a detailed comparison of these two powerful synthetic tools.
At a Glance: Key Differences
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids (e.g., N,N-dimethylglycine), phenols, or none in classical versions. | Bulky, electron-rich phosphines (e.g., biarylphosphines like BrettPhos).[1][2] |
| Reaction Temperature | High (often >100-220°C for traditional methods); Milder (90-120°C) with modern ligand systems.[3] | Milder (often 80-120°C), with some reactions proceeding at room temperature. |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[4] | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃).[5] |
| Solvent | High-boiling polar solvents (e.g., DMF, NMP, pyridine, dioxane).[3] | Aprotic solvents (e.g., toluene, dioxane). |
| Substrate Scope | Traditionally favored for electron-poor aryl halides.[3] | Broad scope, including electron-rich and -neutral aryl halides and triflates.[1][6] |
| Cost | Generally lower cost (copper is more abundant and ligands are often simpler). | Higher cost (palladium is a precious metal and specialized phosphine ligands can be expensive). |
Delving into the Mechanisms
The divergent catalytic cycles of the Ullmann and Buchwald-Hartwig reactions underpin their distinct characteristics and substrate compatibilities.
The Ullmann Condensation: A Copper-Catalyzed Cycle
The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle, particularly in the presence of accelerating ligands. The reaction is initiated by the formation of a copper phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide to form a Cu(III) complex. Reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst.
Caption: Catalytic cycle of the Ullmann Condensation.
The Buchwald-Hartwig C-O Coupling: A Palladium-Catalyzed Pathway
The Buchwald-Hartwig C-O coupling reaction follows a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, which is typically stabilized by a bulky, electron-rich phosphine ligand. The resulting Pd(II) complex then undergoes reaction with an alkoxide (formed from the phenol and a base), leading to the formation of a palladium-alkoxide species. The final step is reductive elimination, which forms the C-O bond of the diaryl ether and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig C-O Coupling.
Comparative Performance: A Data-Driven Look
| Aryl Halide | Phenol | Method | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodotoluene | Phenol | Ullmann | CuI (10) | N,N-Dimethylglycine (20) | Cs₂CO₃ | Dioxane | 90 | 24 | 95 | |
| 4-Bromotoluene | Phenol | Buchwald-Hartwig | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 98 | |
| 4-Chlorobenzonitrile | 4-Methoxyphenol | Ullmann | CuI (5) | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (10) | K₃PO₄ | Toluene | 110 | 24 | 85 | |
| 4-Chlorobenzonitrile | 4-Methoxyphenol | Buchwald-Hartwig | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 12 | 96 | |
| 2-Bromo-m-xylene | 2,6-Dimethylphenol | Ullmann | CuI (10) | Picolinic Acid (20) | K₃PO₄ | DMSO | 120 | 24 | 82 | |
| 2-Bromo-m-xylene | 2,6-Dimethylphenol | Buchwald-Hartwig | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 18 | 94 |
Experimental Protocols
Representative Modern Ullmann Condensation
Synthesis of 4-Methoxydiphenyl Ether
This protocol is adapted from the work of Ma and Cai, utilizing N,N-dimethylglycine as a ligand to facilitate the coupling at a milder temperature.[6][7]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Copper(I) iodide (CuI) (0.1 mmol, 19 mg)
-
N,N-Dimethylglycine (0.2 mmol, 21 mg)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)
-
Anhydrous dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodoanisole, phenol, CuI, N,N-dimethylglycine, and Cs₂CO₃.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-methoxydiphenyl ether.
Representative Buchwald-Hartwig C-O Coupling
Synthesis of 4-Phenoxytoluene
This protocol is a representative example of a Buchwald-Hartwig C-O coupling reaction.
Materials:
-
4-Bromotoluene (1.0 mmol, 171 mg)
-
Phenol (1.2 mmol, 113 mg)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg)
-
BrettPhos (0.04 mmol, 21.4 mg)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox, add Pd(OAc)₂, BrettPhos, and K₃PO₄ to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Add 4-bromotoluene and phenol.
-
Add anhydrous toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-phenoxytoluene.
Conclusion: Making the Right Choice
Both the Ullmann condensation and the Buchwald-Hartwig C-O coupling are powerful and versatile methods for the synthesis of diaryl ethers. The classical Ullmann reaction, once hampered by harsh conditions, has seen a resurgence with the development of modern ligand systems that allow for milder temperatures and lower catalyst loadings.[8] Its primary advantages lie in the use of an inexpensive and abundant copper catalyst.
On the other hand, the Buchwald-Hartwig reaction generally offers a broader substrate scope, particularly for electron-rich and sterically hindered aryl halides, and often proceeds under milder conditions with higher yields.[6] However, the cost of the palladium catalyst and the often proprietary and expensive phosphine ligands can be a significant consideration, especially for large-scale synthesis.
The choice between these two methods will ultimately depend on the specific requirements of the synthesis. For cost-sensitive applications and substrates that are amenable to copper catalysis, the modern Ullmann condensation is an excellent choice. For challenging couplings requiring high functional group tolerance and broad substrate scope, the Buchwald-Hartwig C-O coupling often proves to be the more reliable and efficient option.
References
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Ali, A.; Buchwald, S. L. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Org. Lett.2012 , 14, 170-173. [Link]
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Barder, T. E.; et al. A General Method for the Palladium-Catalyzed C-O Coupling of Aryl Halides with Phenols. J. Am. Chem. Soc.2005 , 127, 4685-4696. [Link]
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Buchwald, S. L.; Maiti, D. Copper-Catalyzed O-Arylation of Sterically Hindered Phenols. Org. Lett.2010 , 12, 4940-4943. [Link]
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Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6, 913-916. [Link]
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Guo, X.; et al. Copper-Catalyzed O-Arylation of Phenols with Aryl Chlorides. Org. Lett.2008 , 10, 4513–4516. [Link]
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Ikawa, T.; et al. A General Palladium-Catalyzed Synthesis of Diaryl Ethers from Aryl Halides and Phenols. J. Am. Chem. Soc.2007 , 129, 13001-13007. [Link]
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Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5, 3799-3802. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48, 6954-6971. [Link]
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Salgado-Zamora, H. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. J. Mex. Chem. Soc.2003 , 47, 211-213. [Link]
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Sambiagio, C.; et al. The Rise of Palladium-Catalysed C–C, C–N and C–O Bond Forming Cross-Coupling Reactions. Chem. Soc. Rev.2014 , 43, 3525-3550. [Link]
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Wolfe, J. P.; Sadighi, J. P.; Singer, R. A.; Buchwald, S. L. A General Method for the Palladium-Catalyzed Formation of Diaryl Ethers. J. Am. Chem. Soc.1999 , 121, 4369-4378. [Link]
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A Researcher's Guide to the Kinetic Analysis of Oxidative Addition: Probing the Reactivity of 1-bromo-4-(p-tolyloxy)benzene
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is not merely academic—it is a cornerstone of rational process design and optimization. The oxidative addition of aryl halides to palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are themselves pillars of modern synthetic chemistry.[1][2] This guide provides an in-depth technical comparison of methodologies for the kinetic analysis of the oxidative addition of 1-bromo-4-(p-tolyloxy)benzene, a substrate of interest in the synthesis of complex organic molecules. By understanding the kinetics of this crucial step, researchers can make informed decisions about catalyst selection, ligand design, and reaction conditions to enhance efficiency and yield.
This guide will delve into the experimental protocols for determining the kinetic parameters of this reaction, compare its expected reactivity with other para-substituted aryl bromides, and discuss the mechanistic implications of the data.
The Imperative of Kinetic Analysis in Process Development
The decision to undertake a detailed kinetic analysis of a reaction like the oxidative addition of this compound is driven by the need for a predictive understanding of the catalytic cycle. This knowledge allows for:
-
Rational Catalyst and Ligand Selection: By quantifying the effect of different ligands on the rate of oxidative addition, one can select a catalyst system that is optimally tuned for the electronic and steric properties of the substrate.
-
Process Optimization: Understanding the reaction order with respect to each component (palladium complex, aryl halide) allows for the optimization of concentrations to maximize the reaction rate while minimizing catalyst loading and potential side reactions.
-
Mechanism Elucidation: Kinetic data provides crucial evidence for the proposed reaction mechanism, helping to distinguish between different pathways, such as concerted or stepwise mechanisms.[3]
Experimental Approach: Unraveling the Kinetics of Oxidative Addition
The oxidative addition of aryl halides to Pd(0) complexes is often a rapid process, necessitating specialized techniques for accurate kinetic monitoring.[4] Stopped-flow UV-Vis spectrophotometry is a powerful and widely used method for this purpose, allowing for the observation of reactions on the millisecond timescale.[5][6][7]
Experimental Protocol: Stopped-Flow UV-Vis Spectroscopy
This protocol outlines the determination of the pseudo-first-order rate constant for the oxidative addition of this compound to a Pd(0) complex.
Instrumentation:
-
Stopped-flow spectrophotometer equipped with a UV-Vis detector.[6]
-
Inert atmosphere glovebox.
-
Gastight syringes.
Reagents and Solutions:
-
Palladium(0) solution: A solution of a suitable Pd(0) precursor (e.g., Pd(dba)2) and a phosphine ligand (e.g., P(t-Bu)3) in an appropriate anhydrous solvent (e.g., toluene or THF) is prepared under an inert atmosphere. The concentration should be in the low millimolar range (e.g., 0.1 mM).
-
Aryl bromide solution: A solution of this compound in the same solvent is prepared, also under an inert atmosphere. A range of concentrations will be used to establish the reaction order, typically in large excess of the palladium complex (e.g., 1-10 mM).
Procedure:
-
Instrument Setup: The stopped-flow instrument is purged with an inert gas (e.g., argon or nitrogen) and the temperature of the cell holder is set to the desired reaction temperature.
-
Loading of Reactants: The two reactant solutions are drawn into separate drive syringes of the stopped-flow apparatus inside a glovebox to prevent exposure to air and moisture.
-
Rapid Mixing and Data Acquisition: The drive syringes are actuated, rapidly mixing the two solutions in the observation cell. The change in absorbance at a wavelength where the starting materials and products have significantly different extinction coefficients is monitored over time. Data collection is typically triggered simultaneously with the mixing event.[7]
-
Data Analysis: The absorbance versus time data is fitted to a single exponential decay function to obtain the pseudo-first-order rate constant (k_obs). This is repeated for various concentrations of the aryl bromide.
-
Determination of the Second-Order Rate Constant: A plot of k_obs versus the concentration of this compound will yield a straight line. The slope of this line represents the second-order rate constant (k2) for the oxidative addition.
Comparative Kinetic Data and Hammett Analysis
The p-tolyloxy group is an electron-donating group, characterized by a negative Hammett σp value. For the oxidative addition of aryl halides to Pd(0), the reaction is generally accelerated by electron-withdrawing groups and decelerated by electron-donating groups, resulting in a positive ρ value.[8] This is because electron-withdrawing groups make the carbon atom of the C-Br bond more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich Pd(0) center.
Table 1: Comparative Second-Order Rate Constants for the Oxidative Addition of Various para-Substituted Aryl Bromides to a Pd(0) Complex.
| Aryl Bromide | para-Substituent | Hammett σp | Expected Relative k₂ |
| 4-Bromoanisole | -OCH₃ | -0.27 | Slower than bromobenzene |
| This compound | -O-p-Tol | ~ -0.25 (estimated) | Slightly faster than 4-bromoanisole |
| Bromobenzene | -H | 0 | Reference |
| 4-Bromobenzonitrile | -CN | 0.66 | Faster than bromobenzene |
| 4-Nitrobromobenzene | -NO₂ | 0.78 | Significantly faster than bromobenzene |
Note: The relative rate constants are qualitative predictions based on Hammett principles. Actual values would need to be determined experimentally.
The tolyloxy group in this compound is a slightly weaker electron-donating group compared to the methoxy group in 4-bromoanisole due to the additional phenyl ring. Therefore, it is expected that the rate of oxidative addition for this compound will be slightly faster than that of 4-bromoanisole but still significantly slower than that of bromobenzene and aryl bromides bearing electron-withdrawing groups.
Alternative Methodologies for Kinetic Analysis
While stopped-flow UV-Vis is a robust technique, other methods can provide complementary information:
-
In-situ NMR Spectroscopy: This technique allows for the direct observation of the disappearance of starting materials and the appearance of the oxidative addition product in the reaction mixture over time.[12] It is particularly useful for slower reactions and for identifying intermediates.
-
FlowNMR Spectroscopy: This method combines the advantages of flow chemistry with NMR spectroscopy, enabling real-time monitoring of reactions under continuous flow conditions.[13]
-
Cryo Stopped-Flow Spectroscopy: For extremely fast reactions, conducting the experiment at low temperatures can slow down the kinetics to a measurable rate.[4]
Mechanistic Insights
The kinetic data obtained from these experiments can provide valuable insights into the mechanism of the oxidative addition step. The reaction order, activation parameters (determined from temperature-dependent studies), and the Hammett correlation all contribute to building a comprehensive picture of the transition state and the factors that govern the reaction rate. For the oxidative addition of aryl bromides to Pd(0) complexes, a concerted mechanism is often proposed, involving a three-centered transition state.[14][15] However, stepwise mechanisms involving radical intermediates have also been suggested, particularly for sterically hindered substrates.[1]
Visualizing the Workflow and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Experimental workflow for kinetic analysis using stopped-flow UV-Vis spectroscopy.
Caption: Simplified concerted mechanism for the oxidative addition of an aryl bromide to a Pd(0) complex.
Conclusion
The kinetic analysis of the oxidative addition of this compound is a critical endeavor for any research program that relies on palladium-catalyzed cross-coupling reactions involving this or structurally similar substrates. Through the application of techniques like stopped-flow UV-Vis spectroscopy and the principles of Hammett analysis, researchers can gain a quantitative understanding of this pivotal reaction step. This knowledge empowers the rational design of more efficient and robust catalytic systems, ultimately accelerating the pace of drug discovery and development. The methodologies and comparative data presented in this guide provide a solid framework for embarking on such kinetic investigations, ensuring both scientific rigor and practical applicability.
References
-
Bouley, B., Zhou, W., Griego, L., & Mirica, L. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168-3176. [Link]
-
Byers, P. K., Canty, A. J., Crespo, M., Puddephatt, R. J., & Scott, J. D. (1988). Reactivity and mechanism in oxidative addition to palladium(II) and reductive elimination from palladium(IV) and an estimate of the palladium-methyl bond energy. Organometallics, 7(6), 1363-1367. [Link]
-
Mirica, L. M., et al. (2024). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. [Link]
-
Looby, A., et al. (2024). On-Demand Access to Palladium Oxidative Addition Complexes (OACs) from a Stable Organopalladate Salt. ChemRxiv. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
